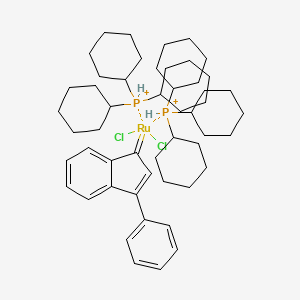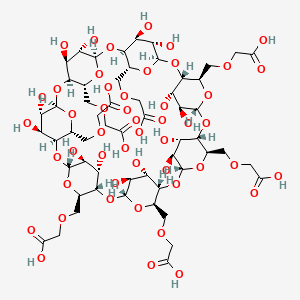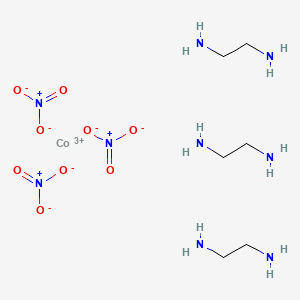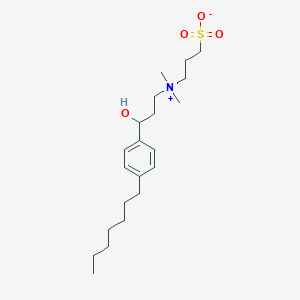
Dithiooxamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithiooxamide-d4, also known as ethanedithioamide-d4, is a deuterated form of dithiooxamide. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a sulfur-containing organic compound that has significant applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dithiooxamide-d4 can be synthesized through several methods. One common approach involves the thionation of amides using phosphorus pentasulfide or Lawesson’s reagent . Another method includes the reaction of primary aliphatic amines with dithiooxamide . Additionally, the Willgerodt–Kindler reaction, which involves glyoxal, sulfur, and amines, is also employed for the synthesis of dithiooxamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield of the final product. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Dithiooxamide-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It reacts with alkyl or benzyl halides in the presence of a base to form sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include disulfides, thiols, and sulfides, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
Dithiooxamide-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for the detection and determination of metals such as copper, cobalt, and nickel.
Medicine: Its chelating properties make it useful in the study of metal ion interactions in biological systems.
Industry: It is used in the preparation of chelating resins for the separation and concentration of metal ions.
Wirkmechanismus
Dithiooxamide-d4 exerts its effects primarily through its chelating properties. It forms stable complexes with metal ions, which can be used for the detection and determination of these ions in various samples . The molecular targets include divalent metal ions such as copper, cobalt, and nickel. The pathways involved in its mechanism of action include the formation of coordination complexes with these metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxamide: The oxygen analog of dithiooxamide.
Thioacetamide: Another sulfur-containing compound with similar chelating properties.
Uniqueness
Dithiooxamide-d4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms through isotopic labeling studies. This makes it particularly valuable in research applications where understanding the detailed pathways of chemical reactions is crucial.
Eigenschaften
Molekularformel |
C2H4N2S2 |
|---|---|
Molekulargewicht |
124.23 g/mol |
IUPAC-Name |
N,N,N',N'-tetradeuterioethanedithioamide |
InChI |
InChI=1S/C2H4N2S2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6)/i/hD4 |
InChI-Schlüssel |
OAEGRYMCJYIXQT-JBISRTOLSA-N |
Isomerische SMILES |
[2H]N([2H])C(=S)C(=S)N([2H])[2H] |
Kanonische SMILES |
C(=S)(C(=S)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
![4-methylbenzenesulfonic acid;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium](/img/structure/B12059199.png)
(triphenylphosphine)ruthenium(II)](/img/structure/B12059203.png)







![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)

